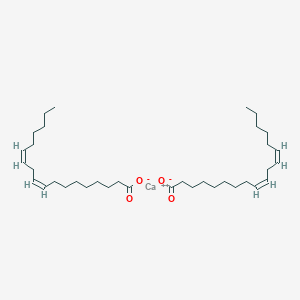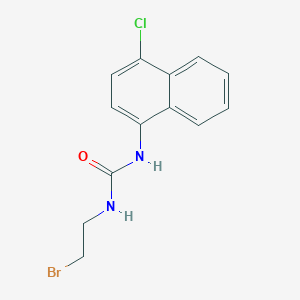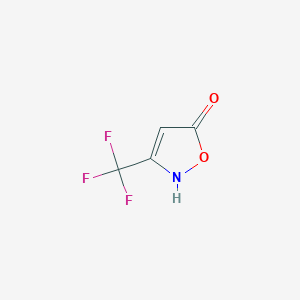
Triiron dodecacarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triiron dodecacarbonyl is an organoiron compound with the formula Fe3(CO)12. It is a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents to give intensely green solutions .
Synthesis Analysis
Triiron dodecacarbonyl was one of the first metal carbonyl clusters synthesized. It was occasionally obtained from the thermolysis of Fe(CO)5 . The usual synthesis of Fe3(CO)12 starts with the reaction of Fe(CO)5 with base . The original synthesis by Walter Hieber et al. entailed the oxidation of H2Fe(CO)4 with manganese dioxide .Molecular Structure Analysis
Fe3(CO)12 consists of a triangle of iron atoms surrounded by 12 CO ligands. Ten of the CO ligands are terminal and two span an Fe—Fe edge, resulting in C2v point group symmetry . By contrast, Ru3(CO)12 and Os3(CO)12 adopt D3h-symmetric structures, wherein all 12 CO ligands are terminally bound to the metals .Chemical Reactions Analysis
Solutions of Fe3(CO)12 react with triphenylphosphine to give (triphenylphosphine)iron tetracarbonyl (and some bis(triphenylphosphine)iron tricarbonyl) . Heating Fe3(CO)12 gives a low yield of the carbido cluster Fe5(CO)15C .Physical And Chemical Properties Analysis
Triiron dodecacarbonyl is a dark green solid that sublimes under vacuum. It is soluble in nonpolar organic solvents to give intensely green solutions . Most low-nuclearity clusters are pale yellow or orange .Wissenschaftliche Forschungsanwendungen
Catalyzing Photochemical Isomerization : Triiron dodecacarbonyl effectively catalyzes the photochemical isomerization of unsaturated alcohols, ethers, and esters into their corresponding carbonyl compounds, enol ethers, and esters (Iranpoor & Mottaghinejad, 1992).
Synthesis of New Compounds : It is used in synthesizing new compounds like Î2-terpinene-iron tricarbonyl and alloocimene-iron tricarbonyl (King, 1961).
Studying Structural Isomers : The compound aids in studying structural isomers, particularly in examining deviations from symmetry in the molecule's peripheral region (Zimniak & Zachara, 1997).
Reactivity and Catalytic Activity Studies : Triiron dodecacarbonyl is used to compare the reactivity of Group VIII metals and to evaluate the influence of substituents on the catalytic activity of ruthenium complexes (Trampert et al., 2020).
Reactions Involving Fluorinated Aromatic Groups : It is involved in reactions with highly fluorinated aromatic groups, yielding products similar to those obtained from experiments with diphenylacetylene (Wiles & Massey, 1973).
Bioinspired Models for Enzyme Active Sites : The compound can synthesize complexes that serve as bioinspired models for the active site of [FeFe]-hydrogenase (Daraosheh et al., 2012).
Synthesis of Polyfluorobenzenes : It is used to prepare new (polyfluoro-1,3-cycloheptadiene)iron tricarbonyl complexes, which can be pyrolysed to give polyfluorobenzenes (Dodman & Tatlow, 1974).
Production of Complexes : Triiron dodecacarbonyl is utilized in producing complexes like Tetramethylcyclobutadieneiron tricarbonyl and its derivatives (Bruce et al., 1967).
Synthesis of Iron-Containing Nanoparticles : As a non-volatile anionic iron carbonyl precursor, it is used to synthesize iron-containing nanoparticles without the drawbacks of high toxicity and volatility (Watt et al., 2017).
Desulfurization of Benzylic Mercaptans : Triiron dodecacarbonyl can desulfurize benzylic mercaptans under acidic and biphasic conditions (Alper & Sibtain, 1985).
Ester to Ether Conversion : It allows for the selective reduction of esters into ethers, with excellent yields and a wide substrate scope (Das et al., 2012).
Catalyst for Carbon Nanotube Growth : Triiron dodecacarbonyl-based thin films are used as catalysts for carbon nanotube growth (Mero et al., 2014).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Triiron dodecacarbonyl are not mentioned in the sources, the field of organometallic chemistry continues to evolve with ongoing improvements in engineering biomaterials. These could result in generating better insight to deal with various challenges, including cancer, through easily accessible immunological interventions .
Eigenschaften
IUPAC Name |
carbon monoxide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.3Fe/c12*1-2;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRMDDXFDINCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Fe3O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triiron dodecacarbonyl | |
CAS RN |
17685-52-8 |
Source


|
| Record name | Dodecacarbonyl iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

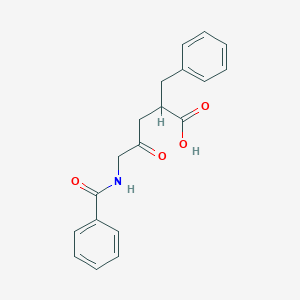

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)

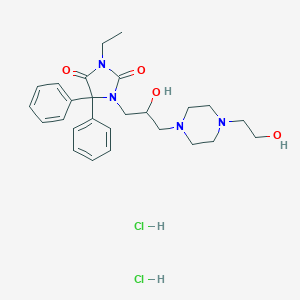


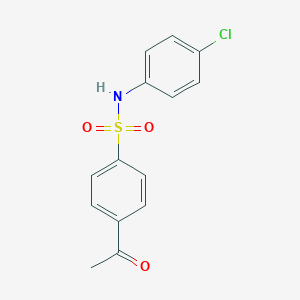
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)


